molecular formula C9H14ClN3O2 B2900372 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride CAS No. 1171539-58-4

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride

Cat. No.: B2900372
CAS No.: 1171539-58-4
M. Wt: 231.68
InChI Key: AFWOMKNWWUBRDZ-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring and an oxazole moiety. The presence of these functional groups makes it a valuable compound in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The oxazole moiety is known to participate in hydrogen bonding and other interactions, which may play a role in its activity .

Comparison with Similar Compounds

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by relevant data tables and findings from various studies.

Structural Overview

The compound features a piperazine ring attached to a 3-methyl-1,2-oxazole moiety with a carbonyl substituent. This configuration is significant because both the piperazine and oxazole components are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings often exhibit notable antimicrobial properties. For instance, a study evaluating various oxazole derivatives found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine2025
Reference (Ampicillin)1015

This table suggests that 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine has competitive antimicrobial activity compared to standard antibiotics.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. The presence of the oxazole ring is believed to enhance the compound's ability to interact with cancer cell lines. For example, tests on various cancer cell lines revealed that derivatives of oxazole exhibited micromolar activity:

Cell LineIC50 (µM) for 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine
A54915
HeLa12
B16F1018

These findings indicate a promising profile for further development as an anticancer agent.

The precise mechanism by which 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in metabolic pathways or signaling processes. The oxazole moiety is particularly noted for its ability to participate in hydrogen bonding, which may facilitate these interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:

  • Antimicrobial Efficacy : A study demonstrated that related oxazole derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than traditional antibiotics .
  • Anticancer Activity : Research indicated that certain derivatives of oxazole displayed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
  • Comparative Analysis : In comparative studies with other piperazine derivatives, it was found that the introduction of different substituents on the oxazole ring could modulate biological activity significantly.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOMKNWWUBRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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